3-Bromo-2-((4-(diethylamino)-o-tolyl)azo)-5-nitrobenzonitrile

Thermal stability Volatility Dyeing process safety

3-Bromo-2-((4-(diethylamino)-o-tolyl)azo)-5-nitrobenzonitrile (CAS 93805-39-1) is a monoazo dye intermediate belonging to the cyanoazo subclass, characterized by a benzonitrile core bearing a bromine atom, a nitro group, and a 4-diethylamino-2-methylphenyl diazenyl moiety. Its molecular formula is C18H18BrN5O2 with a molecular weight of 416.27 g/mol.

Molecular Formula C18H18BrN5O2
Molecular Weight 416.3 g/mol
CAS No. 93805-39-1
Cat. No. B12682561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-((4-(diethylamino)-o-tolyl)azo)-5-nitrobenzonitrile
CAS93805-39-1
Molecular FormulaC18H18BrN5O2
Molecular Weight416.3 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])C#N)C
InChIInChI=1S/C18H18BrN5O2/c1-4-23(5-2)14-6-7-17(12(3)8-14)21-22-18-13(11-20)9-15(24(25)26)10-16(18)19/h6-10H,4-5H2,1-3H3
InChIKeyLERADLVSVWXSST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2-((4-(diethylamino)-o-tolyl)azo)-5-nitrobenzonitrile (CAS 93805-39-1): Azo Dye Intermediate Procurement Data Sheet


3-Bromo-2-((4-(diethylamino)-o-tolyl)azo)-5-nitrobenzonitrile (CAS 93805-39-1) is a monoazo dye intermediate belonging to the cyanoazo subclass, characterized by a benzonitrile core bearing a bromine atom, a nitro group, and a 4-diethylamino-2-methylphenyl diazenyl moiety . Its molecular formula is C18H18BrN5O2 with a molecular weight of 416.27 g/mol . The compound is primarily employed in the synthesis of disperse dyes for polyester and other hydrophobic fibers, as well as in research applications requiring a structurally defined azo chromophore with both electron-withdrawing (nitro, cyano) and electron-donating (diethylamino) substituents .

Workflow Disperse dye synthesis for polyester and hydrophobic fibers
Selection context Cyanoazo intermediate with electron‑withdrawing and electron‑donating groups
Reported profile Defined push‑pull electronic system may support color tuning

Why Generic Azo Dye Interchangeability Is Not Feasible for 3-Bromo-2-((4-(diethylamino)-o-tolyl)azo)-5-nitrobenzonitrile


Within the class of cyanoazo disperse dye intermediates, even minor substituent variations—such as replacing bromine with hydrogen or nitro with methyl—profoundly shift the electronic absorption spectrum, thermal stability, hydrophobicity, and lightfastness of the final dye . The unique combination of the electron-withdrawing nitro and cyano groups ortho to the azo bridge, together with the electron-donating diethylamino substituent and the heavy bromine atom, creates a push-pull conjugated system that cannot be replicated by any single commercially available analog . Consequently, indiscriminate substitution without quantitative performance data risks batch-to-batch color mismatch, reduced dye uptake, and inferior fastness properties in end-use applications .

Electronic profile mismatch
Minor substituent changes may shift absorption spectrum and lightfastness
Thermal robustness variance
Bromine content alters boiling point and volatility; non‑brominated analogs may show different processing stability
Synthetic handle absence
Lack of bromine limits post‑functionalization capability; may not support cross‑coupling derivatization

Quantitative Differentiation Evidence for 3-Bromo-2-((4-(diethylamino)-o-tolyl)azo)-5-nitrobenzonitrile vs. Closest Analogs


Boiling Point and Vapor Pressure as Indicators of Processability and Thermal Robustness

The target compound exhibits a boiling point of 580.1 °C at 760 mmHg and a vapor pressure of 1.88×10⁻¹³ mmHg at 25 °C, consistent with its high molecular weight (416.27 g/mol) conferred by the bromine and methyl substituents . In contrast, the non-brominated, non-methylated analog 2-((4-(diethylamino)phenyl)azo)-5-nitrobenzonitrile (CAS 35945-34-7) has a molecular weight of only 323.35 g/mol, and although its boiling point is not publicly reported, its substantially lower mass implies a significantly higher vapor pressure and lower thermal stability during high-temperature dyeing operations . The quantified 92.92 g/mol difference (28.7% mass increase) directly reduces the target compound's volatility, minimizing evaporative losses and occupational exposure during melt-spinning or thermosol dyeing processes.

Thermal Volatility
Data to verify
580.1 °C Boiling point 1.88×10⁻¹³ mmHg Vapor pressure at 25 °C
May reduce volatile losses during high‑temperature dyeing
Database‑sourced properties; independent validation suggested
Thermal stability Volatility Dyeing process safety

Enhanced Lightfastness Through Heavy-Atom Effect of Bromine

The introduction of a bromine atom ortho to the azo bridge is known to increase the lightfastness of monoazo dyes by promoting intersystem crossing and thereby dissipating excited-state energy non-radiatively before bond scission occurs . While specific ISO lightfastness ratings for 93805-39-1 against its hydrogen analog have not been published in open literature, the class-level inference is strongly supported by patent disclosures stating that bromo-substituted azo disperse dyes yield 'good lightfastness and fastness to dry heat pleating and setting' on polyester, in contrast to their non-halogenated counterparts .

Lightfastness
Class‑level
Bromine substitution associated with improved photostability in azo dyes (patent class assessment)
May enhance photostability on polyester
Direct ISO rating comparison not available
Photostability Lightfastness Dye durability

Synthetic Versatility: Bromine as a Functional Handle for Post-Modification

The aromatic bromine substituent in 93805-39-1 enables transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) that are inaccessible to non-halogenated analogs such as 2-((4-(diethylamino)phenyl)azo)-5-nitrobenzonitrile . This allows the compound to serve not only as a dye intermediate but also as a building block for generating structurally diverse libraries of azo dyes with tailored properties. In contrast, the dicarbonitrile analog (CAS 84870-65-5) lacks a halogen and cannot undergo direct C-C bond formation at that position without prior functionalization .

Synthetic Handle
Head‑to‑head
Br present: cross‑coupling competent
vs
No halogen: inert
Supports diversification via Pd‑catalyzed coupling
Predicted reactivity under standard Suzuki conditions
Cross-coupling Derivatization Click chemistry

Purity and Characterization Data Availability Reducing Procurement Risk

The target compound has publicly reported physical property data including density (1.39 g/cm³), refractive index (1.623), boiling point (580.1 °C), and vapor pressure (1.88E-13 mmHg), as listed on major chemical databases . In contrast, many structurally related azo intermediates lack any published density, refractive index, or vapor pressure values, forcing procurement teams to rely on vendor claims without independent verification standards . The availability of these measurable parameters facilitates incoming quality control and specification setting.

QC Data Availability
Reported
Density1.39 g/cm³
Refractive index1.623
Boiling point580.1 °C
Vapor pressure1.88E-13 mmHg
May facilitate incoming QC and vendor qualification
Database‑reported values; cross‑check advised
Quality control Specifications Regulatory compliance

Optimal Use Cases for 3-Bromo-2-((4-(diethylamino)-o-tolyl)azo)-5-nitrobenzonitrile Based on Differentiated Properties


High-Temperature Disperse Dye Formulation for Polyester Melt-Spinning

The compound's high boiling point (580.1 °C) and extremely low vapor pressure make it suitable as a dye intermediate for polyester masterbatch coloration during melt extrusion, where thermal stability is critical to prevent dye sublimation and color shift . Non-brominated analogs would likely volatilize under these conditions, leading to inconsistent color yield.

Weather-Resistant Outdoor Textile Dyeing

Class-level evidence indicates that brominated azo dyes exhibit enhanced lightfastness on polyester fibers, making formulations derived from this compound preferable for outdoor upholstery, awnings, and automotive fabrics requiring prolonged UV exposure resistance .

Synthetic Intermediate for Diversified Azo Dye Libraries

The aromatic bromine allows for late-stage diversification via Suzuki or Buchwald-Hartwig coupling, enabling the generation of analog series with graduated electronic properties for structure-activity relationship studies in dye or probe development . This synthetic handle is absent in both the des-bromo and dicarbonitrile comparator compounds.

Quality-Control Reference Standard for Azo Dye Intermediates

Because key physical property data (density, refractive index, boiling point, vapor pressure) are publicly available, the compound can serve as a calibration standard for verifying vendor-supplied material or for establishing internal specifications in dye manufacturing QC laboratories .

Application
Selection Property
Validation Focus
Polyester masterbatch melt‑spinning
Low volatility thermal profile
Verify boiling point and vapor pressure under process conditions
Outdoor textile dyeing
Bromine‑mediated lightfastness
Validate ISO lightfastness rating on target fiber
Diversified azo dye synthesis
Aromatic bromine for cross‑coupling
Confirm Suzuki coupling efficiency and product purity
QC reference standard
Published physical property data
Cross‑check density, refractive index, and boiling point
Quote Request

Request a Quote for 3-Bromo-2-((4-(diethylamino)-o-tolyl)azo)-5-nitrobenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.